(1R,5r)-1-amino-3-azabicyclo[3.1.1]heptan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,5r)-1-amino-3-azabicyclo[3.1.1]heptan-2-one hydrochloride is a useful research compound. Its molecular formula is C6H11ClN2O and its molecular weight is 162.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Enantiopure Compounds : An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid, a cyclic proline analogue, is achieved through stereoselective synthesis (Tararov et al., 2002).
Potential in Cancer Therapy : Novel 1-(4-aminophenyl)-3-azabicyclo compounds, which include variations of the subject compound, have been synthesized and tested for their ability to inhibit human placental aromatase, an enzyme involved in estrogen production. These compounds show potential as drugs for endocrine therapy of hormone-dependent tumors (Staněk et al., 1991).
Intermediate in Nucleoside Analogues Synthesis : The compound is used as a versatile intermediate in synthesizing various nucleoside analogues, which are significant in medicinal chemistry (Dominguez & Cullis, 1999).
Development of Enantiocomplementary Lactamases : The compound, as part of Vince lactam derivatives, is utilized in identifying enzymes with hydrolytic activity, which are of interest for synthesizing enantiopure carbocyclic nucleoside analogues (Assaf et al., 2014).
Pharmacological Studies : It serves as a basis for synthesizing epibatidine analogues, which are studied for their binding affinities and antinociceptive properties, particularly in relation to nicotinic acetylcholine receptors (Carroll et al., 2001).
Synthesis of Chiral Bicyclic Azetidine Derivatives : The compound aids in creating derivatives that are structurally determined through X-ray crystallography, highlighting its role in structural chemistry (Barrett et al., 2002).
Synthesis of Bicyclic Amino Acid Derivatives : It is employed in the Aza-Diels-Alder reactions to create derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates, demonstrating its utility in asymmetric synthesis (Waldmann & Braun, 1991).
Properties
IUPAC Name |
1-amino-3-azabicyclo[3.1.1]heptan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c7-6-1-4(2-6)3-8-5(6)9;/h4H,1-3,7H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSPRXWMCLVQMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C(=O)NC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.